2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile
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Description
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of α-Benzylthiobenzimidazoleacetonitriles : A study by Sadhu, Reddy, and Dubey (2016) details the synthesis of α-Benzylthiobenzimidazoleacetonitriles, involving a reaction sequence beginning with 2-((1H-benzimidazol-2-yl)thio)acetonitrile. The process includes condensation with aromatic aldehydes, reduction of the double bond with NaBH4, and further methylation steps. This synthesis route showcases the chemical versatility of related nitrile compounds in constructing complex molecular structures (Sadhu, Reddy, & Dubey, 2016).
Ring Contraction of 2H-pyran-2-ones : Sil, Sharon, Maulik, and Ram (2004) reported the synthesis of 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles via ring contraction of 2H-pyran-2-ones. This process highlights the reactivity of 2-oxo compounds with nitromethane, leading to structurally unique α, β-unsaturated γ-butyrolactones (Sil, Sharon, Maulik, & Ram, 2004).
Microwave-Assisted Synthesis of Serotonin Receptor Antagonists : Mahesh, Perumal, and Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate. This study emphasizes the significance of 2-oxo compounds as intermediates in the synthesis of biologically active molecules (Mahesh, Perumal, & Pandi, 2004).
Biologically Active Compounds Synthesis
Synthesis of Anti-inflammatory and Anti-ulcer Thiazole Derivatives : Mohareb, Al-Omran, Abdelaziz, and Ibrahim (2017) synthesized new fused thiazole derivatives starting from 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile. These derivatives exhibited significant anti-inflammatory and anti-ulcer activities, showcasing the therapeutic potential of nitrile-based compounds (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).
Synthesis of Novel Benzo[4,5]imidazo[1,2-a]pyridine Derivatives : Goli-Garmroodi, Omidi, Saeedi, Sarrafzadeh, Rafinejad, Mahdavi, Bardajee, Akbarzadeh, Firoozpour, Shafiee, and Foroumadi (2015) reported the synthesis of novel benzo[4,5]imidazo[1,2- a ]pyridine derivatives using 2-(1 H -benzo[ d ]imidazol-2-yl)acetonitrile, highlighting the compound's utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Goli-Garmroodi et al., 2015).
Synthesis of Mannich Bases with Anti-inflammatory and Antimicrobial Properties : Naik, Prasad, Narasimha, Rao, and Ravindranath (2013) synthesized novel Mannich bases bearing a pyrazolone moiety, starting with a compound structurally similar to the target molecule, showcasing its potential in generating compounds with bioactive properties (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Synthesis of Antimicrobial and Antitumor Compounds : Multiple studies have focused on synthesizing and characterizing compounds with potential antimicrobial and antitumor properties, starting from nitrile-containing precursors. This illustrates the critical role of nitrile compounds in medicinal chemistry and drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014); (Alam, Akhter, Husain, Marella, Tanwar, Ali, Hasan, Kumar, Haider, & Shaquiquzzaman, 2012).
Properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-8-11-22-16-12-20(15-7-3-2-6-14(15)16)13-17(21)19-9-4-1-5-10-19/h2-3,6-7,12H,1,4-5,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXAQGYUOISPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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